molecular formula C10H18 B1205036 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane

1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane

Cat. No. B1205036
M. Wt: 138.25 g/mol
InChI Key: LRXVCZRWTBKTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane has been primarily detected in saliva.
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is a hydrocarbon.

Scientific Research Applications

Molecular and Crystal Structure

  • 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane's structure has been analyzed through x-ray crystal studies, revealing that in solid form, it occurs in the enol form, bound together by strong hydrogen bonds forming infinite chains (Chertanova et al., 1991).

Copolymerization with Ethylene

  • This compound plays a role in the synthesis of crystalline methylene-1,2-cyclopentane random copolymers, generated by copolymerization with ethylene and 1,3-butadiene, providing insight into the thermal properties and structure of these copolymers (Pragliola et al., 2013).

Potential in H2 Storage

  • The compound's properties relevant to H2 storage applications, such as viscosity, thermal stability, and H2 gas stream purity, have been characterized, indicating its potential as a promising H2 storage material (Luo et al., 2013).

Photoinduced Electron Transfer and Radiolytic Oxidation

  • Studies on cyclopentane-1,3-diyl radical cations derived from 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane have been conducted, focusing on photoinduced electron transfer and radiolytic oxidation processes (Adam et al., 1994).

Photochemical and Thermal Isomerizations

  • Research on the photochemistry of 1-acyl-2-cyclopentenes, which includes compounds like 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane, has explored their behavior under irradiation and thermal conditions, shedding light on their potential in various chemical transformations (Schaffner, 1976).

Intramolecular Carbolithiation

  • The compound has been used in stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, involving intramolecular carbolithiation of olefins (Krief et al., 1996).

Hydrogen Transfer and Intramolecular Cycloaddition

  • It has been involved in studies on the activation parameters for 1,5-hydrogen transfer and intramolecular cycloaddition, important for understanding its reactivity in various chemical contexts (Peterson & Carpenter, 1993).

Synthesis of Tricyclic Spiro Compounds

  • The compound has been used in the synthesis of tricyclic spiro compounds, demonstrating its utility in complex organic synthesis (Balbolov et al., 2005).

properties

Product Name

1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methyl-3-(2-methylprop-2-enyl)cyclopentane

InChI

InChI=1S/C10H18/c1-8(2)6-10-5-4-9(3)7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

LRXVCZRWTBKTGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)CC(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
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